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molecular formula C19H27Cl2N3O2 B601025 Bendamustine Isopropyl Ester CAS No. 1313020-25-5

Bendamustine Isopropyl Ester

Cat. No. B601025
M. Wt: 400.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376394B2

Procedure details

4-{5-[Bis-(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid isopropyl ester (5 g) and dichloromethane (50 mL) are charged into a round bottom flask and stirred at 28° C. Thionyl chloride (2.6 mL, 2.6 M) is slowly added at the same temperature and the reaction mass is allowed to settle for 30 minutes. The reaction mixture is heated to a temperature of 38-40° C. and the mixture is stirred for 90 minutes. Cooled the reaction mass to 25-30° C., dichloromethane layer (25 mL) and water (25 mL) are added and stirred. Separated the organic layer and washed with saturated sodium bicarbonate solution (25 mL) and saturated brine solution (25 mL). The organic layer is concentrated under vacuum at 45° C. to obtain 10-15 mL of the concentrated mass, cooled the mass to 25-30° C. N-heptane (62.5 mL) is added to the mass slowly at 28° C., stirred for about 1 hour, filtered and dried under vacuum to give 4-{5-[bis-(2-chloroethyl)amino]-1-methyl 1H-benzoimidazol-2-yl}-butyric acid isopropyl ester compound. Yield: 4.4 g.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
62.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5](=[O:26])[CH2:6][CH2:7][CH2:8][C:9]1[N:13]([CH3:14])[C:12]2[CH:15]=[CH:16][C:17]([N:19]([CH2:23]CO)[CH2:20][CH2:21]O)=[CH:18][C:11]=2[N:10]=1)([CH3:3])[CH3:2].Cl[CH2:28][Cl:29].S(Cl)([Cl:32])=O.O>CCCCCCC>[CH:1]([O:4][C:5](=[O:26])[CH2:6][CH2:7][CH2:8][C:9]1[N:13]([CH3:14])[C:12]2[CH:15]=[CH:16][C:17]([N:19]([CH2:23][CH2:28][Cl:29])[CH2:20][CH2:21][Cl:32])=[CH:18][C:11]=2[N:10]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)OC(CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCO)=O
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
25 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
62.5 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 °C
Stirring
Type
CUSTOM
Details
stirred at 28° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to a temperature of 38-40° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mass to 25-30° C.
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
Separated the organic layer
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (25 mL) and saturated brine solution (25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated under vacuum at 45° C.
CUSTOM
Type
CUSTOM
Details
to obtain 10-15 mL of the concentrated mass
TEMPERATURE
Type
TEMPERATURE
Details
cooled the mass to 25-30° C
STIRRING
Type
STIRRING
Details
stirred for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)OC(CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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